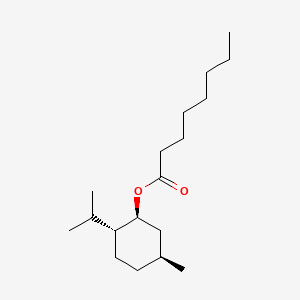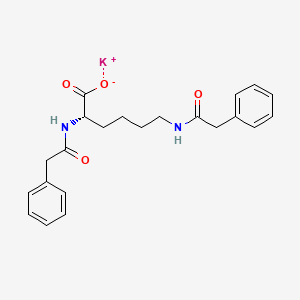
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of lysine, an essential amino acid, and features phenylacetyl groups attached to the lysine molecule. The potassium salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt typically involves the acylation of lysine with phenylacetic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of phenylacetyl groups to the lysine molecule. Common reagents used in this synthesis include phenylacetic acid, lysine, and potassium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the chemical composition and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can undergo various chemical reactions, including:
Oxidation: The phenylacetyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield lysine and phenylacetyl alcohols.
Substitution: The phenylacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Lysine and phenylacetyl alcohols.
Substitution: Various acylated lysine derivatives.
Aplicaciones Científicas De Investigación
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl groups can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can be compared with other lysine derivatives, such as:
N-Acetyl-L-lysine: Features an acetyl group instead of phenylacetyl, with different solubility and reactivity properties.
N-Benzoyl-L-lysine: Contains a benzoyl group, offering distinct chemical and biological activities.
N-Succinyl-L-lysine: Incorporates a succinyl group, used in different biochemical applications.
Propiedades
Número CAS |
65406-09-9 |
|---|---|
Fórmula molecular |
C22H25KN2O4 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
potassium;(2S)-2,6-bis[(2-phenylacetyl)amino]hexanoate |
InChI |
InChI=1S/C22H26N2O4.K/c25-20(15-17-9-3-1-4-10-17)23-14-8-7-13-19(22(27)28)24-21(26)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2,(H,23,25)(H,24,26)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
Clave InChI |
UJTFFQLFDFNNEO-FYZYNONXSA-M |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)NCCCC[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCCCCC(C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


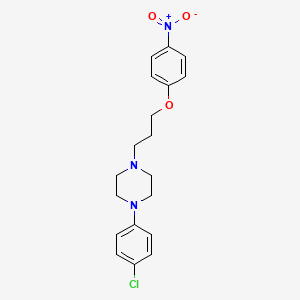
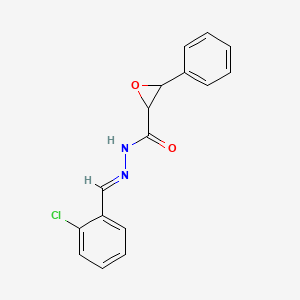
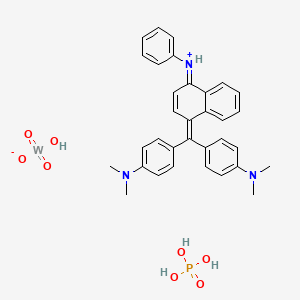
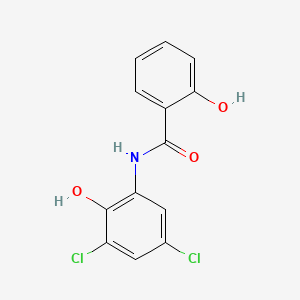
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
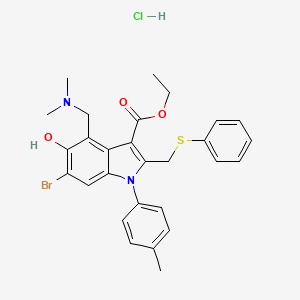


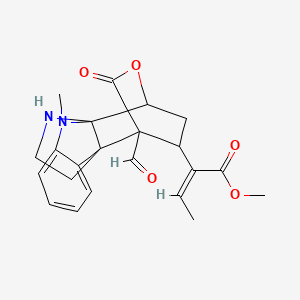
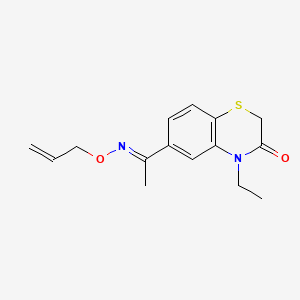
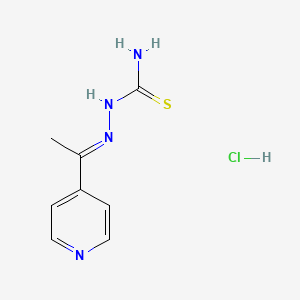
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

